molecular formula C23H21NO4 B3438426 ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B3438426
M. Wt: 375.4 g/mol
InChI Key: UBHQXYXRTLEAAP-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Nenitzescu synthesis, which uses enamines and quinones as starting materials. The process involves the addition of 2-picolylamine to ethyl acetoacetate, followed by treatment with naphthoquinone in cyclopentyl methyl ether (CPME) with zinc chloride as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides under acidic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole ring system allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared to other similar compounds, such as:

Properties

IUPAC Name

ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-4-28-23(26)21-14(2)24(18-11-7-8-12-20(18)27-3)22-16-10-6-5-9-15(16)19(25)13-17(21)22/h5-13,25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHQXYXRTLEAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate
Reactant of Route 3
ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate
Reactant of Route 4
ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate
Reactant of Route 5
ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate
Reactant of Route 6
ethyl 5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate

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